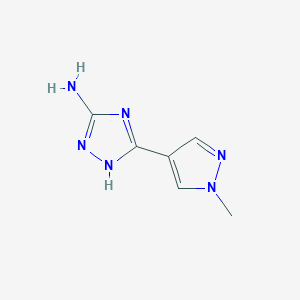
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazole ring . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Analyse Chemischer Reaktionen
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine include other pyrazole and triazole derivatives, such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 1,2,4-Triazole-3-thiol
What sets this compound apart is its unique combination of pyrazole and triazole rings, which can confer distinct biological activities and chemical reactivity .
Biologische Aktivität
3-(1-Methyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-5-amine (CAS: 1152936-84-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its anticancer, antimicrobial, and antifungal activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition of cell viability .
Table 1: Cytotoxic Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 15.2 |
| Compound B | MCF7 | 12.8 |
| This compound | HCT116 | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Triazole derivatives are known for their efficacy against a variety of pathogens. For example, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Antifungal Activity
The antifungal activity of triazole derivatives is well-documented, particularly against species like Candida albicans. The mechanism typically involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Compounds similar to this compound have shown promising results in vitro against various fungal strains .
Case Studies
In a notable study investigating the structure–activity relationship (SAR) of triazole derivatives, it was found that modifications at specific positions on the triazole ring significantly influenced biological activity. The presence of electron-donating groups enhanced anticancer efficacy while maintaining low toxicity profiles in non-cancerous cells .
Eigenschaften
CAS-Nummer |
1152936-84-9 |
|---|---|
Molekularformel |
C6H8N6 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
5-(1-methylpyrazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-4(2-8-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11) |
InChI-Schlüssel |
YGRJLYWCICJPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















